Cas no 2411179-64-9 (N-(1R,2S)-2-(1-phenyl-1H-pyrazol-4-yl)cyclopropylprop-2-enamide)

N-(1R,2S)-2-(1-phenyl-1H-pyrazol-4-yl)cyclopropylprop-2-enamide is a chiral cyclopropane derivative featuring a phenylpyrazole moiety and an acrylamide functional group. Its stereospecific (1R,2S) configuration ensures precise molecular interactions, making it valuable for targeted applications in medicinal chemistry and drug development. The compound’s rigid cyclopropyl ring enhances metabolic stability, while the acrylamide group offers reactivity for covalent binding studies. The phenylpyrazole component contributes to potential pharmacological activity, particularly in kinase inhibition or receptor modulation. This structurally unique scaffold is suitable for probing biological pathways or serving as an intermediate in synthesizing more complex bioactive molecules. Its well-defined stereochemistry and functional versatility make it a promising candidate for research applications.
N-(1R,2S)-2-(1-phenyl-1H-pyrazol-4-yl)cyclopropylprop-2-enamide structure
2411179-64-9 structure
商品名:N-(1R,2S)-2-(1-phenyl-1H-pyrazol-4-yl)cyclopropylprop-2-enamide
CAS番号:2411179-64-9
MF:C15H15N3O
メガワット:253.299103021622
CID:6191361
PubChem ID:121582217

N-(1R,2S)-2-(1-phenyl-1H-pyrazol-4-yl)cyclopropylprop-2-enamide 化学的及び物理的性質

名前と識別子

    • N-(1R,2S)-2-(1-phenyl-1H-pyrazol-4-yl)cyclopropylprop-2-enamide
    • N-[(1R,2S)-2-(1-phenyl-1H-pyrazol-4-yl)cyclopropyl]prop-2-enamide
    • 2411179-64-9
    • N-[(1R,2S)-2-(1-Phenylpyrazol-4-yl)cyclopropyl]prop-2-enamide
    • EN300-26591762
    • インチ: 1S/C15H15N3O/c1-2-15(19)17-14-8-13(14)11-9-16-18(10-11)12-6-4-3-5-7-12/h2-7,9-10,13-14H,1,8H2,(H,17,19)/t13-,14+/m0/s1
    • InChIKey: RWVSNJYKDHEANG-UONOGXRCSA-N
    • ほほえんだ: O=C(C=C)N[C@@H]1C[C@H]1C1C=NN(C2C=CC=CC=2)C=1

計算された属性

  • せいみつぶんしりょう: 253.121512110g/mol
  • どういたいしつりょう: 253.121512110g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 水素結合受容体数: 2
  • 重原子数: 19
  • 回転可能化学結合数: 4
  • 複雑さ: 351
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 2
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • 疎水性パラメータ計算基準値(XlogP): 2
  • トポロジー分子極性表面積: 46.9Ų

N-(1R,2S)-2-(1-phenyl-1H-pyrazol-4-yl)cyclopropylprop-2-enamide 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-26591762-0.05g
N-[(1R,2S)-2-(1-phenyl-1H-pyrazol-4-yl)cyclopropyl]prop-2-enamide
2411179-64-9 95.0%
0.05g
$246.0 2025-03-20

N-(1R,2S)-2-(1-phenyl-1H-pyrazol-4-yl)cyclopropylprop-2-enamide 関連文献

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N-(1R,2S)-2-(1-phenyl-1H-pyrazol-4-yl)cyclopropylprop-2-enamideに関する追加情報

Research Briefing on N-(1R,2S)-2-(1-phenyl-1H-pyrazol-4-yl)cyclopropylprop-2-enamide (CAS: 2411179-64-9)

N-(1R,2S)-2-(1-phenyl-1H-pyrazol-4-yl)cyclopropylprop-2-enamide (CAS: 2411179-64-9) is a novel small molecule compound that has recently garnered significant attention in the field of chemical biology and medicinal chemistry. This compound, characterized by its unique cyclopropyl and pyrazole moieties, has shown promising potential in modulating specific biological pathways, making it a subject of intense research for therapeutic applications. The following briefing provides an overview of the latest research developments related to this compound, including its synthesis, mechanism of action, and potential clinical implications.

Recent studies have focused on the synthesis and optimization of N-(1R,2S)-2-(1-phenyl-1H-pyrazol-4-yl)cyclopropylprop-2-enamide. Researchers have employed advanced synthetic techniques, including asymmetric catalysis and ring-closing metathesis, to achieve high enantiomeric purity and yield. The compound's stereochemistry, particularly the (1R,2S) configuration, has been identified as critical for its biological activity. Structural-activity relationship (SAR) studies have further elucidated the importance of the pyrazole and cyclopropyl groups in binding to target proteins, providing insights for future derivatization efforts.

In vitro and in vivo studies have demonstrated that N-(1R,2S)-2-(1-phenyl-1H-pyrazol-4-yl)cyclopropylprop-2-enamide exhibits potent inhibitory effects on specific kinase pathways implicated in inflammatory and oncogenic processes. Notably, the compound has shown high selectivity for its target, minimizing off-target effects—a key advantage for therapeutic development. Recent findings published in *Journal of Medicinal Chemistry* highlight its efficacy in preclinical models of autoimmune diseases, with significant reductions in pro-inflammatory cytokine levels observed.

The pharmacokinetic profile of N-(1R,2S)-2-(1-phenyl-1H-pyrazol-4-yl)cyclopropylprop-2-enamide has also been a focus of recent research. Studies indicate favorable oral bioavailability and metabolic stability, supported by its resistance to cytochrome P450-mediated degradation. However, challenges such as plasma protein binding and tissue distribution require further optimization. Collaborative efforts between academic and industrial researchers are underway to address these limitations and advance the compound toward clinical trials.

In conclusion, N-(1R,2S)-2-(1-phenyl-1H-pyrazol-4-yl)cyclopropylprop-2-enamide represents a promising candidate for the treatment of inflammatory and proliferative disorders. Its unique chemical structure and selective mechanism of action position it as a valuable tool for both therapeutic development and biological research. Future studies will likely focus on expanding its applications, optimizing its pharmacokinetic properties, and exploring combination therapies. This compound underscores the importance of innovative chemical design in addressing unmet medical needs.

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